4-(3-Bromophenyl)pyrimidine-2(1H)-thione
Overview
Description
4-(3-Bromophenyl)pyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C10H7BrN2S and its molecular weight is 267.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel inhibitors of cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, a kinase responsible for phosphorylation of key components for cell proliferation . This inhibition is likely achieved through the compound’s interaction with the active site of the kinase, preventing it from performing its function.
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have shown significant anti-proliferative activity against various cancer cell lines . These compounds have also been shown to alter cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
4-(3-Bromophenyl)pyrimidine-2(1H)-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, particularly those involved in cellular signaling pathways. For instance, it has been observed to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The interaction between this compound and these enzymes typically involves binding to the active site, thereby preventing the phosphorylation of target proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell division . Additionally, it has been shown to induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism. The compound’s ability to interfere with enzyme activity is primarily due to its structural compatibility with the enzyme’s active site, allowing it to act as a competitive inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, although the exact duration of its effectiveness can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver damage and impaired kidney function have been reported . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to target sites. The compound’s distribution can be influenced by factors such as tissue permeability and the presence of efflux transporters that may limit its intracellular concentration .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its effectiveness in modulating cellular functions . Understanding its subcellular distribution helps in elucidating its precise mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-(3-bromophenyl)-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRVGZIABYSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695028 | |
Record name | 6-(3-Bromophenyl)pyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874766-81-1 | |
Record name | 4-(3-Bromophenyl)-2(1H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874766-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Bromophenyl)pyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.